molecular formula C20H22N4 B1246522 Syuiq-5 CAS No. 188630-47-9

Syuiq-5

Katalognummer B1246522
CAS-Nummer: 188630-47-9
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: CTDCVGDSVHUYMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SYUIQ-5 is a derivative of Cryptolepine . It has been found to induce and stabilize G-quadruplexes . In cancer cells such as CNE2 and HeLa, this compound triggers rapid and potent telomere DNA damage through TRF2 delocalization from telomeres and induces cell death by autophagy . At low concentrations, the compound causes senescence and telomere shortening .


Synthesis Analysis

The synthesis of this compound involves a process where an aliquot of rat plasma is mixed with diethyl ether, an analog of this compound containing the indoloquinoline ring, and ammonium chloride buffers . The mixture is then vortex-mixed vigorously and centrifuged .


Molecular Structure Analysis

This compound is a Cryptolepine derivative that induces and stabilizes G-quadruplexes . It triggers rapid and potent telomere DNA damage through TRF2 delocalization from telomeres .


Chemical Reactions Analysis

In CNE2 and HeLa cancer cells, this compound triggers rapid and potent telomere DNA damage through TRF2 delocalization from telomeres and induces cell death by autophagy .


Physical And Chemical Properties Analysis

This compound is a yellow powder that is soluble in DMSO . Its empirical formula is C20H22N4 and it has a molecular weight of 318.42 g/mol .

Wissenschaftliche Forschungsanwendungen

G-Quadruplex Ligand in Cancer Therapy

SYUIQ-5, as a G-quadruplex ligand, has shown potential in cancer therapy. It stabilizes G-quadruplexes, which can disrupt the functional structure of telomeres, acting as an antitumor agent. Studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, induce telomere DNA damage response, and lead to autophagy in cancer cells. This is primarily due to the delocalization of TRF2 from telomeres, further degraded by proteasomes. Additionally, this compound’s role in activating ATM and its influence on autophagy-related genes have been highlighted (Zhou, Deng, Zhang, Feng, Gu, & Zhu, 2009).

Pharmacokinetics and Metabolism

Research has developed methods for determining this compound concentrations in biological samples, important for understanding its pharmacokinetics and metabolism. High-performance liquid chromatography with ultraviolet detection has been employed for this purpose. Enzyme kinetic studies indicate that cytochrome P450 enzymes significantly contribute to this compound metabolism in rat liver microsomes (Su, He, Guan, Lu, Gu, Huang, Chen, Huang, Li, Chowbay, & Zhou, 2007).

Gene Expression Influence

This compound has been found to affect gene expression, particularly of hepatic cytochrome P450 in rats. A study showed that this compound treatment led to a significant increase in the gene expression of CYP 1A1, without notable changes in other cytochrome P450 isoforms. This suggests selective influence on certain metabolic pathways (Huang Mi, 2006).

Tissue Distribution Studies

Tissue distribution studies of this compound in rats have been conducted using sensitive assays like LC-MS-MS. These studies are crucial for understanding the drug's bioavailability and potential tissue targets. Findings indicate that this compound concentrations in tissues follow a specific order, with the small intestine showing the highest concentration, followed by liver, lung, and other organs (Xiong, Bi, Wen, Hu, Zhong, Ou, Huang, Liao, Zhao, Qin, & Huang, 2011).

Wirkmechanismus

SYUIQ-5 triggers potent telomere damage through TRF2 delocalization from telomeres, and eventually induces autophagic cell death in cancer cells . ATM is activated following this compound treatment . The pretreatment with ATM inhibitor ku55933 and ATM siRNA effectively reduces the production of γ-H2AX and LC3-II . ATM knockdown partially antagonizes the anticancer effects of this compound .

Safety and Hazards

SYUIQ-5 is classified as an Aquatic Acute 1 and Aquatic Chronic 1 hazard . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

Eigenschaften

IUPAC Name

N-(10H-indolo[3,2-b]quinolin-11-yl)-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-24(2)13-7-12-21-18-14-8-3-5-10-16(14)22-19-15-9-4-6-11-17(15)23-20(18)19/h3-6,8-11,23H,7,12-13H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDCVGDSVHUYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441888
Record name N-(10H-indolo[3,2-b]quinolin-11-yl)-N',N'-dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

188630-47-9
Record name N-(10H-indolo[3,2-b]quinolin-11-yl)-N',N'-dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SYUIQ-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.